N-(3-Azidopropyl)biotinamide

説明

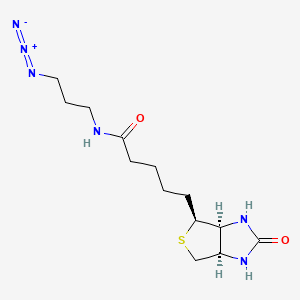

N-(3-Azidopropyl)biotinamide is a biotin derivative with a terminal azide group. This compound is widely used in biochemical research due to its ability to undergo click chemistry reactions, particularly azide-alkyne cycloaddition. This property makes it a valuable tool for labeling and detecting biomolecules, such as DNA, proteins, and oligonucleotides .

準備方法

Synthetic Routes and Reaction Conditions: N-(3-Azidopropyl)biotinamide is synthesized through a multi-step process. The synthesis typically begins with the preparation of biotin, which is then modified to introduce the azide group. The key steps involve:

Activation of Biotin: Biotin is activated using reagents like N-hydroxysuccinimide (NHS) to form biotin-NHS ester.

Introduction of Azide Group: The biotin-NHS ester is reacted with 3-azidopropylamine under mild conditions to form this compound

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

化学反応の分析

Types of Reactions: N-(3-Azidopropyl)biotinamide primarily undergoes click chemistry reactions, specifically:

Azide-Alkyne Cycloaddition: This reaction is catalyzed by copper and involves the azide group reacting with terminal alkynes to form triazoles

Common Reagents and Conditions:

Copper Catalysts: Copper(I) sulfate and sodium ascorbate are commonly used to catalyze the azide-alkyne cycloaddition.

Solvents: Dimethyl sulfoxide (DMSO) and water are typical solvents for these reactions

Major Products:

科学的研究の応用

Scientific Research Applications

The applications of N-(3-Azidopropyl)biotinamide can be categorized into several key areas:

Chemistry

- Click Chemistry : It serves as a reagent in click chemistry for synthesizing biotinylated molecules. This application is essential for creating probes that can label proteins and nucleic acids, enhancing the detection and analysis of these biomolecules in research settings .

Biology

- Labeling Biomolecules : The compound enables the labeling of various biomolecules such as proteins, DNA, and oligonucleotides. This is particularly useful for studying protein-protein interactions and cellular processes .

- Cellular Imaging : By conjugating with fluorescent dyes or other imaging agents, this compound can be used in cellular imaging studies to visualize the localization and dynamics of biomolecules within cells .

Medicine

- Diagnostic Tools : this compound is employed in developing diagnostic tools that exploit biotin's high affinity for avidin or streptavidin. This property is leveraged in various assays to detect specific biomolecules .

- Targeted Drug Delivery : The compound's ability to conjugate with therapeutic agents allows for targeted drug delivery systems, enhancing the efficacy and specificity of treatments .

Industry

- Production of Biotinylated Products : It is utilized in manufacturing biotinylated products for research and diagnostic purposes, making it a valuable reagent in both academic and commercial laboratories .

Case Studies Highlighting Applications

Several case studies demonstrate the practical applications of this compound:

Case Study 1: Protein Interaction Studies

In a study investigating protein-protein interactions, researchers utilized this compound to label target proteins. The labeled proteins were then isolated using streptavidin beads, allowing for detailed analysis of interaction networks within cellular environments.

Case Study 2: DNA Sequencing

Another study employed this compound to label oligonucleotides for DNA sequencing applications. The azide group facilitated efficient conjugation with sequencing reagents, significantly improving detection sensitivity.

Case Study 3: Targeted Delivery Systems

A recent investigation focused on using this compound in targeted drug delivery systems. By attaching therapeutic agents to biotin derivatives, researchers demonstrated enhanced targeting capabilities towards specific cell types, resulting in improved therapeutic outcomes.

作用機序

The primary mechanism of action for N-(3-Azidopropyl)biotinamide involves its participation in click chemistry reactions. The azide group reacts with alkyne groups in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and efficient, allowing for the precise labeling of biomolecules. The biotin moiety then binds to avidin or streptavidin, facilitating the detection and isolation of the labeled molecules .

類似化合物との比較

Biotin-PEG3-Azide: Another biotin derivative with a polyethylene glycol spacer and an azide group, used for similar click chemistry applications.

Biotin-DBCO: A biotin derivative with a dibenzocyclooctyne group, used for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions

Uniqueness: N-(3-Azidopropyl)biotinamide is unique due to its simple structure and efficient participation in copper-catalyzed azide-alkyne cycloaddition. This makes it a versatile and widely used reagent in various biochemical applications .

生物活性

N-(3-Azidopropyl)biotinamide, also known as biotin-azide, is a biotin derivative characterized by its azide functional group. This compound has garnered attention in biochemical research due to its utility in bioconjugation and labeling applications through click chemistry. This article explores its biological activity, applications, and relevant research findings.

- Chemical Formula : C₁₃H₂₂N₆O₂S

- CAS Number : 908007-17-0

- Molecular Weight : 326.418 g/mol

- Melting Point : 168 °C

This compound serves primarily as a linker molecule in bioconjugation processes. The azide group allows it to participate in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry that facilitates the formation of stable covalent bonds between biomolecules without disrupting their native functions .

Click Chemistry Process:

- Azide-Alkyne Reaction : The azide group reacts with terminal alkynes on target biomolecules.

- Formation of Triazoles : This reaction results in the formation of triazole linkages, which are stable and can be used for further modifications or detections.

Biological Applications

This compound is utilized in various biological contexts:

- Biotinylation of Biomolecules : It is employed to label proteins, nucleic acids, and carbohydrates, enhancing the ability to track these molecules within biological systems .

- Drug Discovery : By biotinylating potential drug candidates, researchers can monitor their interactions with target molecules, facilitating the development of targeted drug delivery systems .

- Protein Interaction Studies : The compound is instrumental in studying protein interactions via biotin-streptavidin binding systems, allowing for visualization and purification of labeled proteins .

Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

- Bioconjugate Synthesis : Research has demonstrated that this compound can effectively create biotinylated conjugates through click chemistry, which are vital for applications in proteomics and cellular biology .

- Tracking Cellular Processes : In cellular studies, biotin-streptavidin systems utilizing this compound have been shown to facilitate the tracking of biomolecule localization and interaction dynamics within cells .

- Comparative Studies : this compound has been compared with other similar compounds, revealing that its extended spacer arm reduces steric hindrance, enhancing conjugation efficiency.

Case Studies

特性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(3-azidopropyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N6O2S/c14-19-16-7-3-6-15-11(20)5-2-1-4-10-12-9(8-22-10)17-13(21)18-12/h9-10,12H,1-8H2,(H,15,20)(H2,17,18,21)/t9-,10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWODDJWJUGOAQB-NHCYSSNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301343599 | |

| Record name | N-(3-Azidopropyl)biotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301343599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908007-17-0 | |

| Record name | N-(3-Azidopropyl)biotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301343599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。